Cas no 886907-93-3 (3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 3-methyl-N-[5-[2-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-
- 3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
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- Inchi: 1S/C17H15N3O2S/c1-11-6-5-7-12(10-11)15(21)18-17-20-19-16(22-17)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
- InChI Key: KYKARDDPPIDMKC-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC=C2SC)O1)(=O)C1=CC=CC(C)=C1
3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2645-0004-2μmol |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-5μmol |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-10μmol |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-20μmol |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-1mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-2mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-3mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-4mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-5mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0004-10mg |
3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886907-93-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
Comprehensive Analysis of 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886907-93-3): Structure, Applications, and Research Insights
The compound 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886907-93-3) is a specialized organic molecule featuring a unique 1,3,4-oxadiazole core linked to a methylsulfanylphenyl group and a 3-methylbenzamide moiety. This structural complexity grants it significant potential in pharmaceutical and agrochemical research. Recent trends in AI-driven drug discovery and green chemistry have amplified interest in such heterocyclic compounds, particularly for their bioactivity and molecular docking compatibility.
Researchers are increasingly exploring 886907-93-3 due to its oxadiazole scaffold, a motif known for antimicrobial, anti-inflammatory, and antitumor properties. The methylsulfanyl substituent enhances lipophilicity, potentially improving cell membrane permeability—a critical factor in drug bioavailability. Computational studies suggest this compound may interact with enzyme targets like COX-2 or kinases, aligning with current precision medicine initiatives. Patent databases reveal its inclusion in experimental small-molecule libraries for neurodegenerative disease research.
From a synthetic chemistry perspective, CAS 886907-93-3 exemplifies modern heterocyclic coupling strategies. Its preparation typically involves cyclocondensation of hydrazide intermediates with 2-(methylsulfanyl)benzoic acid derivatives, followed by amide bond formation with 3-methylbenzoyl chloride. Such protocols are now optimized for flow chemistry systems, reducing solvent waste—a response to growing sustainable synthesis demands. Analytical characterization via LC-MS and NMR confirms high purity (>98%), meeting ICH guidelines for preclinical studies.
The compound’s structure-activity relationship (SAR) is under investigation for cancer therapeutics, with particular attention to its potential as a PARP inhibitor or HDAC modulator. These applications resonate with trending searches on "targeted cancer drugs 2024" and "oxadiazole anti-metastasis". Notably, its logP value (predicted at 3.2) positions it within Lipinski’s rule of five, making it a viable candidate for oral drug formulation development.
Industrial interest in 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide extends to crop protection formulations. The methylsulfanyl group may confer pesticidal activity against resistant insect strains, addressing food security challenges. Regulatory assessments confirm its absence from EPA hazardous lists, facilitating agrochemical R&D. Stability studies show degradation only above 300°C, suggesting compatibility with polymer-based delivery systems—a hot topic in controlled-release technology forums.
Future directions include exploring 886907-93-3 derivatives via combinatorial chemistry, with machine learning models predicting enhanced target selectivity. These approaches align with high-throughput screening methodologies dominating recent ACS publications. As the scientific community prioritizes fragment-based drug design, this compound’s modular structure offers versatile lead optimization opportunities—answering frequent queries about "next-gen heterocyclic scaffolds" in medicinal chemistry.
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